(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium

Description

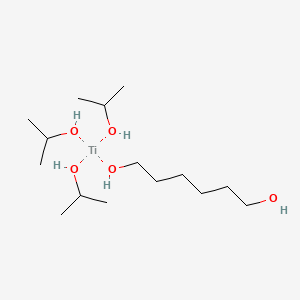

(Hexane-1,6-diolato-κO)tris(propan-2-olato)titanium is a titanium-based coordination complex featuring a hexane-1,6-diolato ligand (a bidentate diol) and three propan-2-olato (isopropoxide) ligands. This compound belongs to the broader class of titanium alkoxides and carboxylates, which are widely studied for their catalytic, surfactant, and material science applications. Titanium alkoxides are known for their Lewis acidity, hydrolytic stability, and ability to form polymeric networks, making them valuable in sol-gel processes, polymerization catalysts, and surface modification agents .

Properties

CAS No. |

94277-49-3 |

|---|---|

Molecular Formula |

C15H38O5Ti |

Molecular Weight |

346.33 g/mol |

IUPAC Name |

hexane-1,6-diol;propan-2-ol;titanium |

InChI |

InChI=1S/C6H14O2.3C3H8O.Ti/c7-5-3-1-2-4-6-8;3*1-3(2)4;/h7-8H,1-6H2;3*3-4H,1-2H3; |

InChI Key |

DOISPMDGKGKONA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.C(CCCO)CCO.[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with hexane-1,6-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Ti(OiPr)4} + \text{C_6H{14}(OH)_2} \rightarrow \text{(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium} + \text{3 iPrOH} ]

Industrial Production Methods

Industrial production methods for (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.

Substitution: The isopropoxide ligands can be substituted with other ligands, such as alkoxides or halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes. These products have diverse applications in catalysis, materials science, and other fields .

Scientific Research Applications

(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.

Medicine: Explored for its potential therapeutic properties and as a component in medical devices.

Industry: Utilized in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include ligand exchange, redox reactions, and catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Titanium Complexes

The following analysis compares (Hexane-1,6-diolato-κO)tris(propan-2-olato)titanium with structurally similar titanium compounds, focusing on ligand effects, physicochemical properties, and applications.

Structural and Ligand-Based Differences

Key Observations :

- Ligand Bulk and Solubility: The hexane-1,6-diolato complex likely exhibits moderate solubility in polar solvents due to its mixed alkoxide/diolato structure, contrasting with highly hydrophobic analogs like tris(isooctadecanoato-O)Ti (used in cosmetics for surface adhesion ).

Physicochemical Properties

Key Findings :

- The hexane-1,6-diolato complex’s hydrolytic behavior would lie between hydrophilic acetylacetonate derivatives (stable in moisture) and hydrophobic long-chain alkoxides (resistant to hydrolysis).

- Its estimated thermal stability (~200°C) aligns with typical titanium alkoxides used in sol-gel synthesis .

Biological Activity

(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium is a titanium complex that has garnered attention in various fields, including materials science and biomedicine. Its unique structure and potential biological activities make it a subject of interest for researchers exploring novel therapeutic agents and materials.

Chemical Structure

The compound can be represented as follows:

This structure indicates the presence of both hexane-1,6-diolato and propan-2-olato ligands, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that titanium complexes can exhibit a range of biological activities, including:

- Antimicrobial Properties : Some titanium complexes have shown effectiveness against various bacterial strains.

- Anticancer Activity : Certain studies suggest that these compounds may inhibit cancer cell proliferation.

- Biocompatibility : The potential for use in biomedical applications due to favorable interactions with biological tissues.

Antimicrobial Activity

A study examining the antimicrobial effects of titanium complexes found that (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate a promising potential for this compound in developing antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer properties of titanium complexes. In vitro studies demonstrated that (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest.

Case Study: HeLa Cell Line

In a controlled experiment:

- Concentration Tested : 10 µM to 100 µM

- Observation Period : 24 hours

- Results :

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The data suggests a dose-dependent decrease in cell viability, indicating potential for further investigation as an anticancer agent.

Biocompatibility Studies

Biocompatibility is crucial for any compound intended for medical applications. Preliminary studies involving cell cultures have shown that (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium does not elicit significant cytotoxic effects on human fibroblast cells at concentrations below 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.